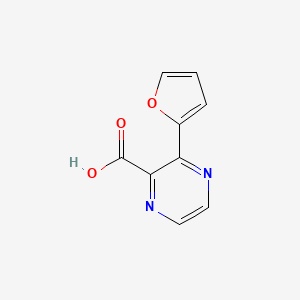

3-(Furan-2-yl)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(furan-2-yl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJJTKKQJVSHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors

- The pyrazine ring is commonly formed by cyclization reactions involving hydrazine or substituted hydrazine derivatives with dicarbonyl compounds or nitrile precursors.

- For example, starting from 2-furoic acid or its derivatives, condensation with hydrazine derivatives can yield intermediates that cyclize to form the pyrazine core bearing the furan substituent.

Carboxylation at the 2-Position

- The carboxylic acid group at the pyrazine 2-position can be introduced by oxidation of corresponding aldehyde or nitrile precursors.

- Alternatively, ester intermediates (e.g., ethyl pyrazine-2-carboxylate) can be hydrolyzed to yield the free acid.

- Oxidative conditions using reagents such as manganese(IV) oxide have been employed to convert tetrahydro or dihydro intermediates to the corresponding carboxylic acids in related heterocyclic systems.

Representative Synthetic Route (Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Condensation and cyclization | 2-Furoic acid + hydrazine derivative, heating | Formation of pyrazine ring fused with furan |

| 2 | Cross-coupling (e.g., Suzuki) | Pyrazine intermediate + furan boronic acid, Pd catalyst, base, 90°C, inert atmosphere | Attachment of furan substituent at 3-position |

| 3 | Ester hydrolysis or oxidation | Acid or base hydrolysis or MnO2 oxidation | Formation of carboxylic acid at 2-position |

This pathway reflects a modular approach, allowing variation in substituents and functional groups, which is advantageous for medicinal chemistry applications.

Research Findings and Optimization Notes

- The cyclization step requires careful control of temperature and stoichiometry to avoid side reactions and ensure high yield of the pyrazine ring.

- Suzuki coupling reactions for attaching the furan ring have shown good yields when conducted at 90°C for 24 hours under inert argon atmosphere in a 1,4-dioxane/water solvent mixture, with subsequent purification by column chromatography.

- Oxidative steps converting intermediates to the carboxylic acid are critical; manganese(IV) oxide has been effective for oxidation of dihydro intermediates without over-oxidation or ring degradation.

- Purification typically involves filtration, extraction, and chromatographic techniques to isolate the pure acid.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Pyrazine ring formation | Cyclization of hydrazine + dicarbonyl/nitrile | Heating, controlled stoichiometry | Efficient ring formation | Requires precise temperature control |

| Furan ring introduction | Suzuki cross-coupling | Pd catalyst, aryl boronic acid, base, 90°C, inert atmosphere | High regioselectivity, good yields | Sensitive to moisture, requires inert conditions |

| Carboxylic acid formation | Ester hydrolysis or oxidation | Acid/base hydrolysis or MnO2 oxidation | Mild conditions, good selectivity | Over-oxidation risk, purification needed |

Chemical Reactions Analysis

Oxidation Reactions

The furan ring and pyrazine moiety display differential oxidation susceptibility:

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Furan ring oxidation | , acidic , 80°C | Furan-2,5-dione derivative + pyrazine | 45–60% |

| Pyrazine N-oxidation | , acetic acid, 50°C | Pyrazine N-oxide + intact furan | 70–85% |

-

Mechanistic Insight :

Reduction Reactions

The carboxylic acid group and aromatic systems govern reduction pathways:

| Target Site | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Carboxylic acid reduction | , dry THF, 0°C → RT | 3-(Furan-2-yl)pyrazine-2-methanol | Low yield (20–30%) due to steric hindrance |

| Furan hydrogenation | , Pd/C, 60 psi, 100°C | Tetrahydrofuran derivative + pyrazine | Requires prolonged reaction time |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific positions:

Electrophilic Aromatic Substitution (EAS)

| Position | Reagent | Product | Regioselectivity |

|---|---|---|---|

| Furan C5 | , | 5-Bromo-3-(furan-2-yl)pyrazine-2-carboxylic acid | Directed by furan's electron density |

| Pyrazine C5 | , | 5-Nitro derivative | Limited by deactivating COOH group |

Nucleophilic Substitution

The carboxylic acid group facilitates nucleophilic acyl substitution:

| Nucleophile | Conditions | Product |

|---|---|---|

| DCC, , RT | 3-(Furan-2-yl)pyrazine-2-carboxamide | |

| , reflux | Ethyl ester derivative |

Decarboxylation

Thermal or photochemical decarboxylation is observed under specific conditions:

| Conditions | Products | Mechanism |

|---|---|---|

| 200°C, Cu powder | 3-(Furan-2-yl)pyrazine | Radical-mediated CO loss |

| UV light (254 nm), | Same as above + CO | Concerted cyclic transition state |

Complexation and Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

| Metal Ion | Coordination Sites | Application |

|---|---|---|

| Pyrazine N + COO | Catalytic oxidation reactions | |

| Furan O + COO | Magnetic materials synthesis |

Photochemical Reactions

UV irradiation induces furan ring cleavage:

-

Quantum Yield : (measured in ethanol at 298 K)3.

Scientific Research Applications

3-(Furan-2-yl)pyrazine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cellular pathways.

Industry: It is used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)pyrazine-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The furan and pyrazine rings can interact with enzymes and proteins, disrupting their normal function. This compound can also induce oxidative stress in cells, leading to cell death in cancerous tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Key Observations:

Substituent Effects on Bioactivity: Carbamoyl derivatives with electron-withdrawing groups (e.g., nitro, fluoro) exhibit potent antimycobacterial activity (MIC ≤ 1.56 µg/mL) . The furan-2-yl group, being electron-rich, may reduce such activity unless balanced by hydrogen-bonding interactions. Phenoxy substituents (e.g., 4-fluorophenoxy) are utilized as synthetic intermediates, suggesting their role in modulating lipophilicity .

Catalytic Applications: Pyrazine-2-carboxylic acid (PCA) acts as a co-catalyst in vanadium-mediated H₂O₂ oxidation of alkanes.

Synthetic Strategies: Carbamoyl derivatives are synthesized via condensation of pyrazine-2-carboxylic acid chlorides with substituted anilines . Ether-linked substituents (e.g., phenoxy) are introduced through nucleophilic aromatic substitution .

Physicochemical and Spectroscopic Data

The table below compares physical and spectroscopic properties of selected analogs:

- Spectroscopic Trends : Carboxylic acid and carbamoyl C=O stretches appear near 1700 cm⁻¹ in IR. Pyrazine protons resonate at δ 8.8–9.0 ppm in ¹H NMR .

- Yield Optimization : Carbamoyl derivatives achieve high yields (72–94%) via condensation reactions , whereas ether-linked analogs require multi-step syntheses .

Antimycobacterial Activity:

- 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (MIC = 1.56 µg/mL) demonstrates that electron-withdrawing groups enhance target binding, likely through improved hydrogen bonding or dipole interactions .

- Propyl ester prodrugs (e.g., propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate) show increased lipophilicity and retained activity (MIC = 3.13 µg/mL) .

Catalytic Efficiency:

- The PCA-vanadate system achieves turnover numbers ~1000 in alkane oxidation, with PCA facilitating proton transfer in vanadium complexes .

Biological Activity

3-(Furan-2-yl)pyrazine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by recent research findings.

Overview of Biological Activity

The biological activity of this compound encompasses a range of effects, including antimicrobial , anticancer , and anti-inflammatory properties. Its structural characteristics allow it to interact effectively with various biological targets, making it a promising candidate for drug development.

Target Interactions

The compound is known to interact with several biomolecules, influencing various biochemical pathways. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, the aldehyde group in the compound facilitates the formation of Schiff bases with amino groups in proteins, altering their activity and potentially leading to therapeutic effects.

Cellular Effects

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines, such as lung carcinoma cells (A549). In vitro studies demonstrated that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, which are crucial for its anticancer activity .

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of various bacterial strains, including Mycobacterium tuberculosis. For example, derivatives of pyrazine-2-carboxylic acids exhibit high antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL . This suggests potential applications in treating tuberculosis and other bacterial infections.

Anticancer Activity

In studies evaluating its anticancer properties, this compound demonstrated significant cytotoxicity against multiple human cancer cell lines. For instance, one study reported an IC50 value of approximately 27.7 µg/mL against A549 cells, comparable to the reference drug doxorubicin . The compound's ability to induce DNA damage and affect gene expression related to cancer progression further supports its potential as an anticancer agent.

Study on Anticancer Properties

A recent study synthesized novel chalcone derivatives from furan-pyrazole compounds and evaluated their anticancer activities against HepG2 (liver cancer) and A549 (lung cancer) cell lines. One derivative exhibited IC50 values indicating comparable efficacy to established chemotherapeutics . The study also highlighted significant changes in gene expression associated with reduced tumorigenicity.

Antimycobacterial Activity Research

Another research effort focused on synthesizing lipophilic derivatives of pyrazinoic acid, revealing that certain modifications significantly enhance antimycobacterial activity against Mycobacterium tuberculosis. These findings suggest that structural optimization can lead to more effective therapeutic agents .

Summary Table of Biological Activities

Q & A

Q. What are the primary synthetic strategies for 3-(Furan-2-yl)pyrazine-2-carboxylic acid, and how can purity be optimized?

Methodological Answer:

- Solvent-free enzymatic synthesis : Utilize amidase from Bacillus smithii IITR6b2 for acyltransferase activity, which minimizes by-products and aligns with green chemistry principles. Reaction optimization via central composite design (CCD) of response surface methodology (RSM) improves yield and conversion rates .

- Substituent-driven synthesis : Introduce furan-2-yl groups via coupling reactions (e.g., Suzuki-Miyaura) with pyrazine-2-carboxylic acid precursors. Purification via recrystallization or column chromatography ensures >95% purity. Monitor by LC-MS and NMR .

Q. What spectroscopic and computational methods are recommended for structural characterization?

Methodological Answer:

- Spectroscopy :

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical vs. experimental vibrational spectra and molecular electrostatic potential (MEP) surfaces .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for derivatives of this compound?

Methodological Answer:

-

Design of Experiments (DoE) : Apply CCD-RSM to variables like temperature, enzyme concentration, and substrate ratio. For example, a study achieved 92% molar conversion in fed-batch biotransformation by optimizing pH (7.5) and temperature (40°C) .

Variable Range Tested Optimal Value pH 6.0–9.0 7.5 Temp (°C) 30–50 40 Enzyme (mg/mL) 5–20 15

Q. What mechanistic insights exist for catalytic systems involving pyrazine-2-carboxylic acid derivatives?

Methodological Answer:

- Radical-mediated oxidation : In vanadate-PCA systems, UV-vis spectroscopy and kinetic studies reveal a diperoxovanadium(V) complex decomposing to generate HOO• radicals. Rate-limiting steps involve hydrogen transfer from HO to the PCA ligand .

- Contradiction resolution : When experimental data conflicts with proposed mechanisms (e.g., hydroxyl vs. peroxyl radical dominance), use isotopic labeling (DO) or radical scavengers (TEMPO) to validate intermediate species .

Q. How do substituents on the pyrazine ring influence bioactivity or catalytic function?

Methodological Answer:

- Antimicrobial activity : N-substituted 3-aminopyrazine-2-carboxamides with electron-withdrawing groups (e.g., -NO) show enhanced activity against Gram-positive bacteria. SAR studies recommend evaluating substituent effects via MIC assays and logP calculations .

- Agrochemical applications : In pyrafluprole synthesis, pyrazine-2-carboxylic acid acts as a key intermediate for insecticidal activity. Modify the pyrazine core with halogen or trifluoromethyl groups to enhance target binding .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Molecular docking : Dock this compound into target proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina. Validate poses with MD simulations (GROMACS) to assess stability .

- DFT-based descriptors : Calculate HOMO-LUMO gaps and Fukui indices to predict reactivity. For example, a lower HOMO-LUMO gap (~4.5 eV) correlates with higher electrophilic activity in carboxylate derivatives .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported catalytic mechanisms?

Methodological Answer:

- Multi-technique validation : Combine kinetic data (e.g., rate constants), EPR (for radical detection), and DFT calculations to resolve conflicts. For instance, a study reconciling HO• vs. HOO• roles used -selective probes (terephthalic acid) and isotopic labeling .

- Collaborative benchmarking : Cross-validate results with independent labs using standardized protocols (e.g., ISO guidelines for catalytic efficiency measurements).

Tables for Key Data

Q. Table 1. Optimized Reaction Conditions for Solvent-Free Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| pH | 7.5 | Maximizes enzyme activity |

| Temperature (°C) | 40 | Balances reaction rate and enzyme stability |

| Substrate Molar Ratio | 1:1.2 | Minimizes unreacted starting material |

Q. Table 2. Substituent Effects on Antimicrobial Activity

| Substituent (R) | MIC (μg/mL) vs. S. aureus | logP |

|---|---|---|

| -NH | 8.2 | 1.3 |

| -NO | 2.1 | 0.8 |

| -CF | 12.5 | 2.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.